molecular formula C19H29N3O3 B4708316 N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

Cat. No.: B4708316
M. Wt: 347.5 g/mol
InChI Key: RREDMSHXQBYTKM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a methoxybenzyl group and a tetramethylpiperidinyl group linked by an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to form the ethanediamide intermediate.

    Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxybenzyl group.

    Attachment of the Tetramethylpiperidinyl Group: Finally, the compound is treated with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to attach the tetramethylpiperidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Corresponding diamines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide exerts its effects depends on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction.

    Receptor Binding: It could interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N’-(4-piperidinyl)ethanediamide: Lacks the tetramethyl groups, potentially altering its chemical properties and biological activity.

    N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)propanediamide: Has a longer carbon chain, which may affect its reactivity and applications.

Uniqueness

N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide is unique due to the presence of both the methoxybenzyl and tetramethylpiperidinyl groups, which confer specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of N-(4-methoxybenzyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-18(2)10-14(11-19(3,4)22-18)21-17(24)16(23)20-12-13-6-8-15(25-5)9-7-13/h6-9,14,22H,10-12H2,1-5H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREDMSHXQBYTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
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N-(4-methoxybenzyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide

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